1-(Furan-2-yl)-2-methylhexane-1,3-dione

Catalog No.
S14159944
CAS No.
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Furan-2-yl)-2-methylhexane-1,3-dione

Product Name

1-(Furan-2-yl)-2-methylhexane-1,3-dione

IUPAC Name

1-(furan-2-yl)-2-methylhexane-1,3-dione

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-5-9(12)8(2)11(13)10-6-4-7-14-10/h4,6-8H,3,5H2,1-2H3

InChI Key

XRNRANFSMFANAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)C(=O)C1=CC=CO1

1-(Furan-2-yl)-2-methylhexane-1,3-dione is a chemical compound characterized by the presence of a furan ring and a diketone functional group. Its molecular structure features a furan moiety at one end, connected to a hexane chain that includes two carbonyl groups (diones) at the 1 and 3 positions. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Typical of diketones and furan derivatives:

  • Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, facilitated by halogens or nucleophiles like amines and hydroxides.

These reactions enable the modification of the compound for various synthetic applications.

The biological activity of 1-(Furan-2-yl)-2-methylhexane-1,3-dione has been explored in several studies, particularly regarding its potential as an antibacterial agent. Compounds containing furan rings have shown promising results in inhibiting bacterial growth, including strains such as Escherichia coli. The mechanism often involves interference with bacterial metabolic pathways, potentially through enzyme inhibition or disruption of cellular processes.

The synthesis of 1-(Furan-2-yl)-2-methylhexane-1,3-dione can be achieved through several methods:

  • Condensation Reactions: A typical method involves the condensation of furan derivatives with appropriate aldehydes or ketones under acidic or basic conditions to yield the diketone structure.
  • Multicomponent Reactions: Recent advancements in synthetic methodologies have introduced one-pot multicomponent reactions that allow for more efficient synthesis without the need for extensive purification steps.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing a more sustainable approach to synthesizing this compound.

1-(Furan-2-yl)-2-methylhexane-1,3-dione has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: Its derivatives are being explored for their antibacterial properties and potential use in drug development.
  • Material Science: Compounds containing furan rings are often utilized in polymer chemistry due to their unique properties.

Studies on the interactions of 1-(Furan-2-yl)-2-methylhexane-1,3-dione with biological targets have indicated its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in melanin synthesis, suggesting applications in dermatological treatments for hyperpigmentation. Additionally, its interactions with cancer cell lines have been investigated for possible cytotoxic effects, indicating its relevance in cancer research.

Several compounds share structural similarities with 1-(Furan-2-yl)-2-methylhexane-1,3-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Ethoxy-1-(furan-2-yl)prop-2-en-1-oneContains an ethoxy group and a propenone structureKnown for its biological activity against cancer cells
5-(Furan-2-yl)pentan-2-oneLacks diketone functionalityFocused on flavoring and fragrance applications
3-(Furan-2-yl)propanoic acidHas a carboxylic acid functional groupExhibits strong antibacterial properties

Uniqueness

The uniqueness of 1-(Furan-2-yl)-2-methylhexane-1,3-dione lies in its combination of both furan and diketone functionalities, which enhances its reactivity and biological activity compared to similar compounds. This distinct structure allows it to participate in diverse

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

194.094294304 g/mol

Monoisotopic Mass

194.094294304 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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